

An In-depth Technical Guide to 3,5-Dimethyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitrobenzoic acid

Cat. No.: B181323

[Get Quote](#)

CAS Number: 3095-38-3

Introduction: A Versatile Building Block in Synthetic Chemistry

3,5-Dimethyl-4-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of organic molecules.^{[1][2]} Its structural features—a benzoic acid moiety for derivatization, a nitro group that can be a versatile synthetic handle, and two methyl groups influencing its electronic properties and steric hindrance—make it a compound of interest for researchers in medicinal chemistry, agrochemicals, and dye manufacturing.^[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in drug discovery and development, and essential safety information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3,5-Dimethyl-4-nitrobenzoic acid** is fundamental for its application in research and development. These properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	3095-38-3	[1]
Molecular Formula	C ₉ H ₉ NO ₄	[1]
Molecular Weight	195.17 g/mol	[1]
IUPAC Name	3,5-dimethyl-4-nitrobenzoic acid	[1]
Melting Point	221-223 °C	[3]
Boiling Point	356.5 °C at 760 mmHg (Predicted)	[3]
Solubility	Insoluble in water.	[3]
Appearance	Crystalline powder	[4]

Synthesis of 3,5-Dimethyl-4-nitrobenzoic Acid: A Step-by-Step Protocol

The synthesis of **3,5-Dimethyl-4-nitrobenzoic acid** is most effectively achieved through the oxidation of the corresponding substituted xylene, 4-nitro-m-xylene (also known as 3,5-dimethylnitrobenzene). While various oxidizing agents can be employed for the conversion of a methyl group to a carboxylic acid, potassium permanganate (KMnO₄) in a controlled reaction environment is a common and effective method.[\[5\]](#)[\[6\]](#) The presence of a phase transfer catalyst can be beneficial in reactions involving permanganate to improve the interaction between the aqueous oxidant and the organic substrate.[\[3\]](#)

Experimental Protocol: Oxidation of 4-nitro-m-xylene

This protocol is based on established principles of benzylic oxidation using potassium permanganate.[\[5\]](#)[\[6\]](#)

Materials:

- 4-nitro-m-xylene (3,5-dimethylnitrobenzene)

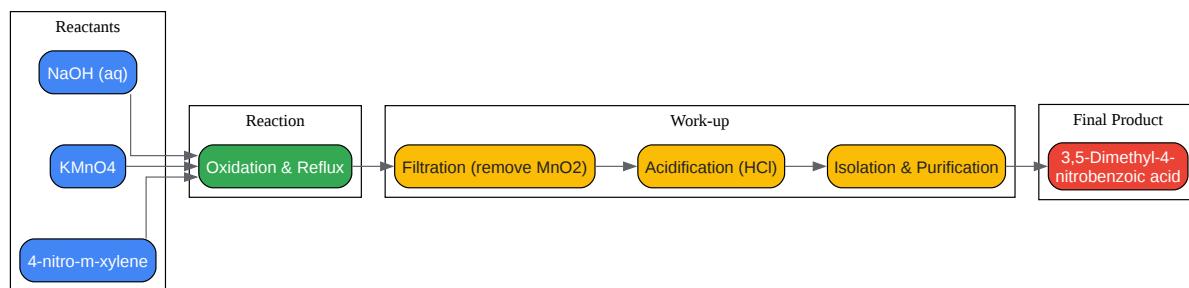
- Potassium permanganate ($KMnO_4$)
- Tetrabutylammonium bromide (TBAB) - Optional Phase Transfer Catalyst
- Sodium hydroxide ($NaOH$) or other suitable base
- Hydrochloric acid (HCl)
- Distilled water
- Suitable organic solvent for extraction (e.g., ethyl acetate)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask with a reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Büchner funnel and flask
- pH paper or pH meter
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitro-m-xylene and water. If using a phase transfer catalyst, add tetrabutylammonium bromide.
- Basification: Make the solution slightly alkaline by adding a dilute solution of sodium hydroxide. A slightly alkaline medium is generally more favorable for permanganate oxidations of substituted toluenes than a neutral or strongly alkaline one.[\[7\]](#)


- **Addition of Oxidant:** While stirring the mixture, gradually add potassium permanganate in portions. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature.
- **Reflux:** Once the addition of potassium permanganate is complete, heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown precipitate of manganese dioxide (MnO_2). This step may take several hours.[5]
- **Quenching and Filtration:** After the reaction is complete (as indicated by the absence of the permanganate color), cool the mixture to room temperature. Filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.
- **Acidification:** Combine the filtrate and the washings. While stirring, carefully acidify the solution with hydrochloric acid until the pH is acidic (pH 2-3). **3,5-Dimethyl-4-nitrobenzoic acid** will precipitate out of the solution as a solid.
- **Isolation and Purification:** Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing with cold water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
- **Drying:** Dry the purified product in a vacuum oven to obtain pure **3,5-Dimethyl-4-nitrobenzoic acid**.

Causality Behind Experimental Choices:

- **Slightly Alkaline Conditions:** The use of a slightly alkaline medium enhances the oxidizing power of potassium permanganate while minimizing side reactions that can occur under strongly acidic or basic conditions.[7]
- **Gradual Addition of KMnO₄:** This is crucial to control the exothermic nature of the oxidation reaction and prevent a runaway reaction.

- Reflux: Heating the reaction mixture increases the reaction rate, ensuring the complete conversion of the starting material.
- Acidification: **3,5-Dimethyl-4-nitrobenzoic acid** is soluble in its carboxylate salt form in alkaline solution. Acidification protonates the carboxylate, rendering the acid insoluble in the aqueous medium and allowing for its isolation.

Visualizing the Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3,5-Dimethyl-4-nitrobenzoic acid**.

Applications in Drug Discovery and Development

Aromatic nitro compounds are a significant class of molecules in medicinal chemistry, with many exhibiting a wide range of biological activities.^{[8][9]} The nitro group can act as a pharmacophore or a versatile synthetic handle for further molecular modifications.^{[9][10]}

As a Synthetic Intermediate

3,5-Dimethyl-4-nitrobenzoic acid is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.^[1] The carboxylic acid group

can be readily converted to esters, amides, and other functional groups, while the nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals. This amine can then be further derivatized to introduce diverse functionalities.

While specific drugs derived from **3,5-Dimethyl-4-nitrobenzoic acid** are not prominently documented in publicly available literature, its structural analog, 3-methyl-4-nitrobenzoic acid, is a known intermediate in the synthesis of the antihypertensive drug telmisartan and some treatments for AIDS.[11][12] This suggests the potential for **3,5-Dimethyl-4-nitrobenzoic acid** to be used in the synthesis of novel bioactive compounds.

Potential Biological Activity

There is some indication that **3,5-Dimethyl-4-nitrobenzoic acid** itself may possess biological activity. One supplier reports that it has been shown to inhibit the growth of *Salmonella Typhimurium* in vitro.[2] The proposed mechanism involves its metabolism to nitrite or nitrate ions or the formation of superoxide anion radicals, which are known to have antibacterial effects.[2] However, this claim requires further validation through peer-reviewed scientific studies.

Furthermore, studies on derivatives of the similar 3-methyl-4-nitrobenzoic acid have demonstrated antifungal activity against various *Candida* species.[13] This suggests that derivatives of **3,5-Dimethyl-4-nitrobenzoic acid** could be a promising area for the development of new antifungal agents. The broader class of nitrobenzoic acids and their derivatives are known to exhibit a range of biological activities, including antitubercular properties.[4]

Safety and Handling

3,5-Dimethyl-4-nitrobenzoic acid is classified as harmful if swallowed and causes serious eye irritation.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements:

- H302: Harmful if swallowed.

- H319: Causes serious eye irritation.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3,5-Dimethyl-4-nitrobenzoic acid, with the CAS number 3095-38-3, is a valuable and versatile intermediate in organic synthesis. Its straightforward synthesis from 4-nitro-m-xylene and the reactivity of its functional groups make it an attractive starting material for the development of new pharmaceuticals, agrochemicals, and dyes. While its direct biological activities are not yet extensively documented in peer-reviewed literature, the known activities of structurally similar compounds and their derivatives suggest that it holds significant potential for future research in drug discovery. As with any chemical reagent, proper safety precautions must be observed during its handling and use.

References

- JP2001011026A - Method for producing 3-methyl-4-nitrobenzoic acid - Google Patents. (n.d.).
- PubChem. (n.d.). **3,5-Dimethyl-4-nitrobenzoic acid**.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC. (n.d.).
- A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC. (2014, February 14).
- A STUDY OF SIDE-CHAIN OXIDATIONS WITH POTASSIUM PERMANGANATE. I1 - Zenodo. (n.d.).
- CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents. (n.d.).
- Eureka | Patsnap. (2021, October 8). Preparation method of 3-methyl-4-nitrobenzoic acid.
- Sciencemadness Discussion Board. (2020, December 23). Nitrotoluene oxidation.
- ResearchGate. (2025, August 6). Preparation of 3-methyl-4-nitrobenzoic acid via oxidation of 2,4-dimethylNitrobenzene in presence of phase transfer catalyst.
- A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. (2025, August 9).
- ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.

- THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS - UBC Library Open Collections. (1972, December 18).
- MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (n.d.).
- OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3,5-Dimethyl-4-nitrobenzoic acid | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethyl-4-nitrobenzoic acid | 3095-38-3 | FD71039 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]
- 5. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 11. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]
- 12. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dimethyl-4-nitrobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181323#3-5-dimethyl-4-nitrobenzoic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com